molecular formula C22H29N3O5S B2637690 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 897611-36-8

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No. B2637690
CAS RN: 897611-36-8
M. Wt: 447.55
InChI Key: BHJNTEVHGLXWNZ-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). HDACi is a promising class of drugs that have shown potential in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. MS-275 is one of the most extensively studied HDACi, and it has shown promising results in preclinical studies.

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonist

This compound has been studied as a ligand for alpha1-adrenergic receptors. These receptors are among the most studied G protein-coupled receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Neurological Conditions Treatment

Among all nine cloned adrenoceptor subtypes and the subsequent development of animal models, a significant target for various neurological conditions treatment is alpha1-adrenergic receptors .

Alzheimer’s Disease Treatment

Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs. Accordingly, α1-AR is also the significant target for a new central nervous system (CNS) drug discovery .

Acetylcholinesterase Inhibitor

In the present study, six synthetic piperazine derivatives were screened for their efficacy as acetylcholinesterase inhibitors (AChEIs) through in silico and in vitro studies .

Neuroprotective Potential

The compound has shown neuroprotective potential, thus validating its use in alleviating toxic effects of aluminium .

Antioxidant Activity

Besides preventing lipid peroxidation and protein damage, changes in the levels of endogenous antioxidant enzymes associated with AlCl3 administration were also restored upon treatment with this compound .

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide is the alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .

Mode of Action

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding affinity is in the range from 22 nM to 250 nM . The interaction with these receptors leads to changes in the cellular functions, which will be discussed in the following sections.

Biochemical Pathways

The biochemical pathways affected by N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetics of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, which is crucial for its therapeutic potential. The compound exhibited an acceptable pharmacokinetic profile, making it a promising lead compound .

Result of Action

The molecular and cellular effects of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-methylphenoxy)acetamide’s action involve changes in the function of the alpha1-adrenergic receptors. This leads to alterations in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-18-7-9-19(10-8-18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)20-5-3-4-6-21(20)29-2/h3-10H,11-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJNTEVHGLXWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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